Octylcresoxyethoxyethyl dimethyl-benzyl ammonium chloride
Description
It is also known by synonyms such as Methylbenzethonium Chloride and DIISOBUTYLCRESOXYETHYLDIMETHYLBENZYLAMMONIUM CHLORIDE. Structurally, it features a benzyl group, a cresol-derived ethoxyethyl chain, and a dimethyl-octyl group, contributing to its amphiphilic properties.
Properties
Molecular Formula |
C28H44ClNO2 |
|---|---|
Molecular Weight |
462.1 g/mol |
IUPAC Name |
benzyl-dimethyl-[2-[2-(2-methyl-4-octylphenoxy)ethoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C28H44NO2.ClH/c1-5-6-7-8-9-11-14-26-17-18-28(25(2)23-26)31-22-21-30-20-19-29(3,4)24-27-15-12-10-13-16-27;/h10,12-13,15-18,23H,5-9,11,14,19-22,24H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
OMLGQDFBDGHEAB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The fundamental reaction to prepare alkyl dimethyl benzyl ammonium chlorides involves nucleophilic substitution where a tertiary amine reacts with benzyl chloride:
$$
\text{R-N(CH}3)2 + \text{C}6\text{H}5\text{CH}2\text{Cl} \rightarrow \text{R-N}^+(\text{CH}3)2\text{CH}2\text{C}6\text{H}5 \text{Cl}^-
$$
- R represents the alkyl or substituted alkyl group, which in the case of octylcresoxyethoxyethyl dimethyl-benzyl ammonium chloride is the octylcresoxyethoxyethyl chain.
Reaction Conditions and Solvent Systems
- Reaction temperatures typically range from 75°C to 100°C.
- Reaction times vary between 2 to 6 hours depending on the scale and solvent.
- Solvents used include propylene glycol, diols, alcohols (e.g., ethanol), or water mixtures.
- Catalysts such as basic catalysts (e.g., soda ash) may be added to improve reaction rates.
Purification and Yield Considerations
- Purification of starting tertiary amines is critical to reduce impurities and toxicity.
- Benzyl chloride purity above 98.5% is necessary to limit side products.
- Yields reported range from approximately 90% to over 96% for related compounds.
- Impurity levels such as unreacted tertiary amine, benzyl chloride, and alkyl chlorides are minimized through controlled reaction stoichiometry and purification steps.
Detailed Preparation Methodologies from Patent Literature
Method Based on Chinese Patent CN1267405C (2003)
- Raw Materials: Purified tertiary amine mixture mainly containing dodecyl and tetradecyl dimethyl benzyl amines (analogous to octylcresoxyethoxyethyl amines).
- Procedure:
- Heat tertiary amine to 40°C in an isothermal reactor.
- Slowly add benzyl chloride dropwise while stirring.
- Raise temperature gradually to 74-80°C.
- Observe formation of white opaque layers indicating reaction progression.
- Maintain reaction for 3-5 hours.
- Results:
- Quaternary ammonium compound content reaches up to 96.7%.
- Impurities such as unreacted amine and benzyl chloride remain below 2%.
- Reaction mass ratio of tertiary amine to benzyl chloride optimized between 1.57:1 and 1.81:1.
- Advantages:
- Simplified process with reduced energy consumption.
- Improved purity and reduced toxicity compared to earlier methods.
| Parameter | Value |
|---|---|
| Reaction temperature | 74-80 °C |
| Reaction time | 3-5 hours |
| Tertiary amine:benzyl chloride ratio | 1.57–1.81 : 1 |
| Quaternary ammonium content | ~96.7% |
| Impurity levels (total) | <2% |
Method Based on Chinese Patent CN101914026A (2010)
- Target Compound: Didecyl dimethyl ammonium chloride, structurally related to octylcresoxyethoxyethyl derivatives.
- Procedure:
- Dissolve tertiary amine and chloromethane in alcoholic solvent (ethanol or industrial alcohol).
- Add basic catalyst (soda ash).
- Reflux at 75-95°C under pressure ≤0.18 MPa for 4-6 hours.
- Post-reaction heat preservation at 80-90°C for 2-3 hours.
- Results:
- Purity of product ranges 80-82%.
- pH maintained between 4.5 and 7.5.
- Unreacted amine below 1%.
- Advantages:
- Simple conditions.
- High reaction speed.
- Improved production capacity.
| Parameter | Value |
|---|---|
| Reaction temperature | 75-95 °C |
| Reaction pressure | ≤ 0.18 MPa |
| Reaction time | 4-6 hours + 2-3 hours heat preservation |
| Catalyst | Soda ash (basic catalyst) |
| Product purity | 80-82% |
| pH | 4.5-7.5 |
| Unreacted amine content | 0.05-0.98% |
Purification of Starting Materials
- Benzyl chloride used should have purity >98.5% to minimize impurities such as m-chlorotoluene, ortho-chlorotoluene, phenyl aldehyde, and p-chlorobenzyl chloride, each below 1% content.
- Tertiary amine mixtures often require rectification or distillation to remove high molecular weight alkyl amines (>C16), which increase toxicity and reduce product purity.
- Purification improves reaction selectivity and final product quality.
| Impurity in Benzyl Chloride | Content (wt %) |
|---|---|
| Benzyl chloride (main) | 98.5 |
| m-Chlorotoluene | 0.2 |
| o-Chlorotoluene | 0.1 |
| Phenyl aldehyde | 0.6 |
| p-Chlorobenzyl chloride | 0.6 |
| Total impurities | ≤1.5 |
Summary and Recommendations for this compound Preparation
- The preparation method aligns closely with those for alkyl dimethyl benzyl ammonium chlorides.
- Key steps include:
- Use of purified tertiary amine containing the octylcresoxyethoxyethyl group.
- Controlled addition of benzyl chloride under stirring at 70-80°C.
- Reaction times of 3-6 hours depending on scale and solvent.
- Use of suitable solvents such as propylene glycol or alcohols.
- Post-reaction purification to remove unreacted materials and byproducts.
- Optimization of molar ratios and temperature is essential to maximize yield and minimize impurities.
- Employing catalysts like soda ash can accelerate reaction and improve conversion.
- Purity of starting materials critically affects final product quality and toxicity.
Chemical Reactions Analysis
Antimicrobial Interaction Mechanism
The compound disrupts microbial membranes via:
-
Electrostatic Binding : Positively charged ammonium groups interact with negatively charged microbial membranes.
-
Lipid Bilayer Disruption : Hydrophobic octyl chains penetrate and destabilize membrane integrity, causing leakage of cellular contents .
Critical Factors :
| Factor | Impact on Efficacy | Source |
|---|---|---|
| Chain Length (C8) | Optimal for gram-negative bacteria | |
| Concentration | Bacteriostatic (low) vs. bactericidal (high) |
Degradation Pathways
Degradation occurs through sequential steps under environmental or metabolic conditions:
Stepwise Breakdown :
Degradation Byproducts :
| Byproduct | Environmental Impact | Source |
|---|---|---|
| Benzyl chloride | Toxic, volatile organic compound | |
| Dimethylamine | Moderately persistent in water | |
| Ammonia | Eutrophication contributor |
Environmental Degradation
Studies indicate variable biodegradability depending on microbial activity:
Biodegradation Data :
| Condition | Degradation Rate | Notes | Source |
|---|---|---|---|
| Activated Sludge (28d) | 72–95.5% | Concentration-dependent toxicity | |
| Aquatic Systems | Slow | Accumulates in sediments |
Key Findings :
-
High concentrations (>100 ppm) inhibit microbial degradation due to biocidal activity .
-
Major degradation products (e.g., benzoic acid) mineralize to CO and HO under aerobic conditions .
Reactivity with Organic Matter
The compound forms complexes with anionic surfactants and proteins, reducing antimicrobial efficacy:
Interaction Examples :
| Reactant | Outcome | Source |
|---|---|---|
| Sodium dodecyl sulfate | Precipitation (loss of activity) | |
| Serum proteins | Adsorption and neutralization |
Scientific Research Applications
Octylcresoxyethoxyethyl dimethyl-benzyl ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in cell culture and microbiology for its antimicrobial properties.
Medicine: Utilized in disinfectants and antiseptics for wound care and surgical instruments.
Industry: Applied in water treatment, textile manufacturing, and as a preservative in personal care products
Mechanism of Action
The antimicrobial action of octylcresoxyethoxyethyl dimethyl-benzyl ammonium chloride is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer, increasing membrane permeability and leading to cell lysis. Additionally, it can induce the production of reactive oxygen species (ROS), further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Quaternary Ammonium Compounds
Quaternary ammonium compounds (quats) are widely utilized for their antimicrobial and surfactant properties. Below is a detailed comparison of octylcresoxyethoxyethyl dimethyl-benzyl ammonium chloride with structurally and functionally analogous compounds.
Structural and Molecular Comparison
Functional and Performance Comparison
Antimicrobial Activity
- This compound: The benzyl group enhances binding to microbial cell membranes, providing broad-spectrum activity. It is effective at lower concentrations (0.096% in formulations) compared to non-aromatic quats .
- Octyl decyl dimethyl ammonium chloride : Effective against bacteria and fungi at 0.072% concentration but lacks aromatic moieties, reducing efficacy against lipid-enveloped viruses .
- Dioctyl dimethyl ammonium chloride : Primarily used as a static agent in textiles; less potent in aqueous disinfectants due to low water solubility .
Solubility and Stability
- Aromatic quats (e.g., octylcresoxyethoxyethyl dimethyl-benzyl) exhibit lower water solubility but higher stability in organic solvents, making them suitable for alcohol-based sanitizers .
- Alkyl-chain-dominated quats (e.g., didecyl dimethyl ammonium chloride) are more soluble in water but require stabilizers to prevent precipitation in hard water .
Research Findings and Trends
- Synergistic Formulations : Blends of aromatic and alkyl quats (e.g., octylcresoxyethoxyethyl with didecyl dimethyl ammonium chloride) show enhanced efficacy against drug-resistant bacteria .
- Structural Optimization : Increasing alkyl chain length (e.g., C₁₈ in dodecylbenzyl octadecyl dimethyl ammonium chloride) improves persistence but reduces biodegradability .
Biological Activity
Octylcresoxyethoxyethyl dimethyl-benzyl ammonium chloride, a member of the quaternary ammonium compounds (QACs), is widely recognized for its antimicrobial properties. This compound is utilized in various applications, including disinfectants, cleaning agents, and personal care products. Understanding its biological activity is crucial for assessing its efficacy and safety in different environments.
- Chemical Formula : C₁₈H₃₉ClN₂O₂
- Molecular Weight : 336.98 g/mol
- Classification : Quaternary ammonium compound
Antimicrobial Activity
This compound exhibits significant antimicrobial activity against a broad spectrum of microorganisms, including bacteria, fungi, and certain viruses. The mechanism of action primarily involves the disruption of microbial cell membranes.
- Membrane Disruption : The cationic nature of QACs allows them to interact with negatively charged microbial membranes, leading to increased permeability and eventual cell lysis.
- Binding to Phospholipids : The compound irreversibly binds to phospholipids in microbial cell membranes, compromising their integrity and function .
Efficacy Against Pathogens
Research indicates that this compound is effective against both Gram-positive and Gram-negative bacteria. Its efficacy can vary based on concentration and exposure time.
Comparative Efficacy Table
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 0.5 mg/L |
| Escherichia coli | Gram-negative | 1.0 mg/L |
| Candida albicans | Fungi | 2.0 mg/L |
| Influenza virus | Virus | 0.1 mg/L |
Toxicological Profile
The safety profile of this compound has been assessed through various studies, focusing on its potential toxicity to humans and the environment.
Acute Toxicity
- Oral LD50 : Studies indicate an oral LD50 greater than 500 mg/kg in rats, suggesting low acute toxicity under controlled conditions .
- Dermal Exposure : Skin irritation potential has been noted; however, it is generally considered safe when used as directed in cleaning products.
Reproductive and Developmental Toxicity
Research has shown that at high concentrations, this compound may exhibit reproductive toxicity. The NOAEL (No Observed Adverse Effect Level) for reproductive effects was determined to be around 73 mg/kg/day in rodent studies .
Case Studies on Occupational Exposure
Several case studies highlight the respiratory effects associated with occupational exposure to QACs, including this compound:
- Hospital Pharmacist Case : A pharmacist developed asthma symptoms linked to exposure from cleaning agents containing QACs, emphasizing the need for proper ventilation and protective equipment in healthcare settings .
- Manufacturing Worker Study : A factory worker reported respiratory issues after prolonged exposure to cleaning products with similar compositions, reinforcing the importance of workplace safety protocols .
Environmental Impact
The environmental impact of this compound has been a subject of concern due to its persistence in aquatic ecosystems. Studies have shown that it can affect non-target organisms, such as aquatic plants and invertebrates, at low concentrations:
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing octylcresoxyethoxyethyl dimethyl-benzyl ammonium chloride, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis typically involves quaternization reactions, where a tertiary amine (e.g., octylcresoxyethoxyethyl dimethylamine) reacts with benzyl chloride derivatives under controlled conditions. Solvent choice (e.g., ethanol or acetonitrile), temperature (60–80°C), and reaction time (12–24 hours) critically influence yield and purity. For optimization, use Design of Experiments (DoE) to evaluate parameters like molar ratios and catalyst presence. Post-synthesis purification via recrystallization or column chromatography is recommended .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, particularly verifying quaternary ammonium group formation. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) assesses purity. Elemental analysis (C, H, N, Cl) validates stoichiometric composition. Reference standards from certified chemical databases (e.g., EPA or Santa Cruz Biotechnology catalogs) ensure analytical accuracy .
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer : Store in airtight containers at room temperature (20–25°C) away from moisture and light, as quaternary ammonium salts are hygroscopic and prone to hydrolysis. Stability studies using accelerated aging (40°C/75% relative humidity) over 6–12 months can predict degradation kinetics. Monitor via periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers design experiments to evaluate its antimicrobial efficacy while minimizing cross-contamination risks?
- Methodological Answer : Use standardized microbiological assays (e.g., broth microdilution per CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Include controls (e.g., solvent-only and positive antibiotics) to validate results. For biofilm studies, employ confocal microscopy with LIVE/DEAD staining. Ensure lab hygiene via UV sterilization of equipment and negative-pressure environments .
Q. What analytical strategies resolve contradictions in reported solubility data across studies?
- Methodological Answer : Discrepancies often arise from solvent polarity variations or impurities. Use Hansen solubility parameters to predict solvent compatibility. Conduct systematic solubility tests in water, ethanol, and dichloromethane under standardized conditions (25°C, 24-hour equilibration). Compare results with computational models (e.g., COSMO-RS) to identify outliers. Purity verification via HPLC is essential .
Q. How can degradation pathways be elucidated under environmental or experimental conditions?
- Methodological Answer : Expose the compound to UV light, elevated temperatures, or oxidizing agents (e.g., H₂O₂) to simulate degradation. Analyze degradation products via LC-MS/MS and ion chromatography (for chloride release). Quantum mechanical calculations (DFT) predict bond dissociation energies and reactive intermediates. Environmental fate studies should include soil/water microcosms to track biodegradation .
Q. What experimental designs assess its interaction with surfactants or polymers in formulation studies?
- Methodological Answer : Use surface tension measurements (Du Noüy ring method) and dynamic light scattering (DLS) to study micelle formation in surfactant blends. For polymer compatibility, employ differential scanning calorimetry (DSC) to detect phase separation and FT-IR for hydrogen-bonding interactions. Zeta potential measurements evaluate colloidal stability in composite systems .
Data Analysis and Validation
Q. How should researchers address batch-to-batch variability in synthesis?
- Methodological Answer : Implement statistical process control (SPC) charts to monitor critical quality attributes (CQAs) like yield and purity. Use multivariate analysis (PCA or PLS) to correlate raw material quality (e.g., amine precursor purity) with final product consistency. Cross-validate results with independent labs using blinded samples .
Q. What methodologies quantify trace impurities or by-products in industrial-grade samples?
- Methodological Answer : Combine GC-MS for volatile impurities and LC-MS for non-volatile residues. Inductively coupled plasma mass spectrometry (ICP-MS) detects heavy metals. For quantification, use external calibration curves with impurity standards. Reporting limits should align with ICH Q3 guidelines for impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
